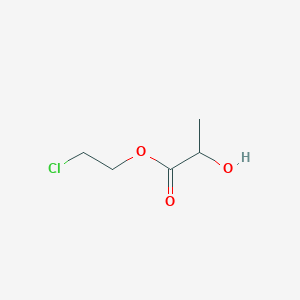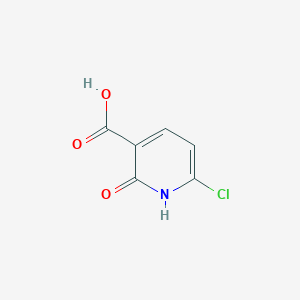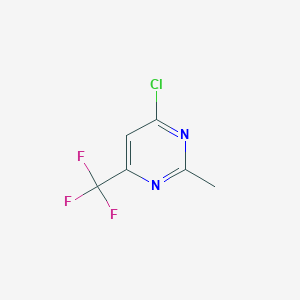
4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine
Übersicht
Beschreibung
4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine is a chemical compound with the molecular formula C6H4ClF3N2 . It has a molecular weight of 196.56 g/mol . The compound is typically stored in an inert atmosphere and under -20°C . It is available in liquid, semi-solid, or solid form .
Molecular Structure Analysis
The InChI code for 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine is1S/C6H4ClF3N2/c1-3-11-4 (6 (8,9)10)2-5 (7)12-3/h2H,1H3 . Its canonical SMILES representation is CC1=NC (=CC (=N1)Cl)C (F) (F)F . Physical And Chemical Properties Analysis
4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine has a molecular weight of 196.56 g/mol . It has a computed XLogP3-AA value of 2.5 . The compound has no hydrogen bond donors and has five hydrogen bond acceptors . It has a topological polar surface area of 25.8 Ų .Wissenschaftliche Forschungsanwendungen
Metal-Bearing and Trifluoromethyl-Substituted Pyrimidines
- Application : This study focuses on the generation and functionalization of 5-pyrimidyllithium species, which are stable when flanked by electron-withdrawing substituents like trifluoromethyl and chlorine. The research demonstrates the production of 5-carboxylic acids from various pyrimidine derivatives, including 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine, through halogen/metal permutation and reaction with dry ice. The yield is high in most cases, showing the compound's utility in creating carboxylic acids (Schlosser, Lefebvre, & Ondi, 2006).
Inhibitors of NF-kappaB and AP-1 Gene Expression
- Application : This research explores the structure-activity relationship of a compound that inhibits NF-kappaB and AP-1 transcription factors. The study examines modifications at various positions on the pyrimidine ring, including the replacement of the trifluoromethyl group at the 4-position with a methyl or ethyl group, chlorine, or phenyl. The carboxamide group at the 5-position is critical for activity, demonstrating the compound's potential in gene expression regulation (Palanki et al., 2000).
Synthesis and Structural Characterisation of Diorganotin(IV) and Diphenyllead(IV) Complexes
- Application : The study presents the synthesis and characterization of diorganotin(IV) and diphenyllead(IV) complexes with 4-(trifluoromethyl)pyrimidine-2-thione derivatives. These complexes have been analyzed using various spectroscopic methods and X-ray diffraction, showing that the metal center in these complexes is in a distorted octahedral environment. This research provides insights into the structural aspects of these metal-bearing pyrimidine derivatives (Rodríguez et al., 2007).
Regiospecific Cyclization of 4-Alkoxyvinyl Trifluoro[chloro]methyl Ketones
- Application : This study details the regiospecific synthesis of a novel series of 4-trifluoro[chloro]-2-(5-hydroxy-5-trifluoro[chloro]methyl-4,5-dihydro-1H-pyrazol-l-y1]-pyrimidines. These compounds are synthesized from the reactions of 4-alkoxy-1,1,1-trifluoro[chloro]-alk-3-en-2-ones with 6-trifluoro(chloro]methyl-2-hydrazine pyrimidines. The research highlights the potential of these compounds in creating pyrazolyl-pyrimidines, indicating their relevance in chemical synthesis (Zanatta et al., 2003).
Structural Parameters, Electronic, Linear and Nonlinear Optical Exploration
- Application : This research investigates the structural, electronic, and nonlinear optical properties of thiopyrimidine derivatives. The study includes derivatives like ethyl 4-((3-chlorobenzyl)thio)-6-methyl-2-phenylpyrimidine-5-carboxylate. DFT calculations and experimental data confirm the structural parameters and purity of these compounds. This research underscores the significance of pyrimidine derivatives in nonlinear optics and medicine (Hussain et al., 2020).
Synthesis of Trifluoromethylated Analogues of 4,5‐Dihydroorotic Acid
- Application : The study describes the synthesis of new trifluoromethylated 4,5-dihydroorotic acid analogues and their esters, using 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. The research demonstrates the potential of these compounds in creating analogues of dihydroorotic acid, which could have implications in medicinal chemistry (Sukach et al., 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2/c1-3-11-4(6(8,9)10)2-5(7)12-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLBKMNTQSEPJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60597345 | |
| Record name | 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60597345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine | |
CAS RN |
5993-98-6 | |
| Record name | 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5993-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60597345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

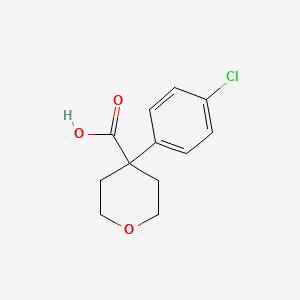
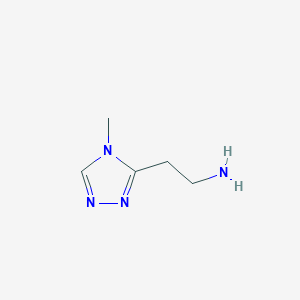
![1-(5-Chlorobenzo[D]oxazol-2-YL)piperidine-4-carboxylic acid](/img/structure/B1357325.png)
![C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine](/img/structure/B1357329.png)
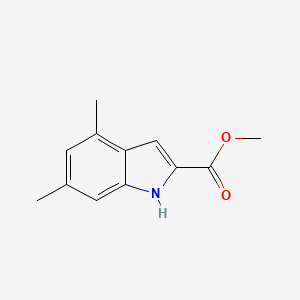
![N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide](/img/structure/B1357348.png)
![1-[(2-Chlorophenyl)acetyl]piperazine](/img/structure/B1357351.png)
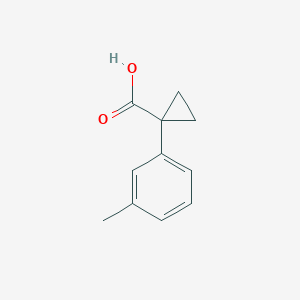
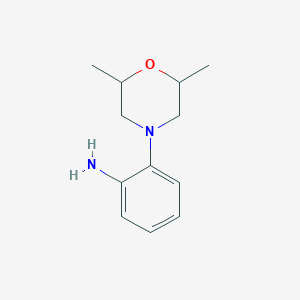
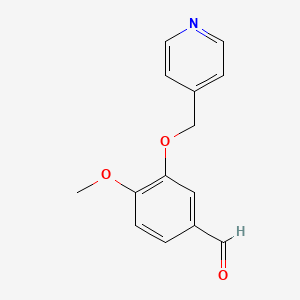
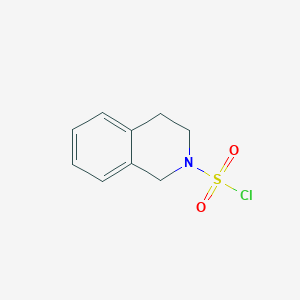
![5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1357369.png)
